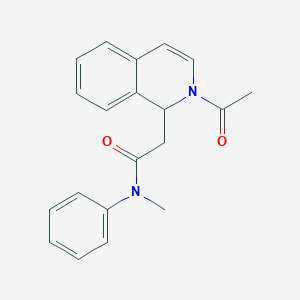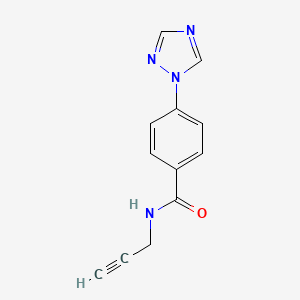
2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide, also known as AQ-I, is a chemical compound with potential therapeutic applications. It belongs to the class of isoquinoline derivatives and has been studied extensively for its biological activities.
Mecanismo De Acción
The mechanism of action of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide involves the modulation of various signaling pathways in the cell. It inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. This compound also activates the caspase pathway, which leads to apoptosis in cancer cells. In neurodegenerative disorders, this compound reduces oxidative stress and inflammation by upregulating the expression of antioxidant enzymes and inhibiting the activation of microglial cells. In pain management, this compound inhibits the transmission of pain signals by inhibiting the activity of NMDA receptors and reducing the release of glutamate.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting the PI3K/Akt/mTOR signaling pathway. In neurodegenerative disorders, this compound reduces oxidative stress and inflammation by upregulating the expression of antioxidant enzymes and inhibiting the activation of microglial cells. In pain management, this compound inhibits the transmission of pain signals by inhibiting the activity of NMDA receptors and reducing the release of glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized and purified using HPLC analysis. This compound also possesses a wide range of biological activities, making it a versatile compound for various research applications. However, this compound also has some limitations, including its low solubility in water and low bioavailability. These limitations can be overcome by using appropriate solvents and delivery methods.
Direcciones Futuras
There are several future directions for the research and development of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of novel delivery methods to improve the bioavailability of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound in various diseases and to explore its potential therapeutic applications. Finally, the toxicity and safety of this compound need to be evaluated in preclinical and clinical studies before it can be used as a therapeutic agent.
Métodos De Síntesis
The synthesis method of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide involves the reaction of 2-acetyl-1H-isoquinoline with N-methyl-N-phenylacetamide in the presence of a catalyst. The reaction yields this compound as a white solid with a melting point of 193-195°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) analysis.
Aplicaciones Científicas De Investigación
2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and pain management. It has been shown to possess anti-cancer activity against several cancer cell lines, including breast, lung, and colon cancer cells. This compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
In neurodegenerative disorders, this compound has been shown to possess neuroprotective activity by reducing oxidative stress and inflammation. It inhibits the production of reactive oxygen species (ROS) and upregulates the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. This compound also inhibits the activation of microglial cells and reduces the production of pro-inflammatory cytokines.
In pain management, this compound has been shown to possess analgesic activity by inhibiting the transmission of pain signals in the spinal cord. It inhibits the activity of NMDA receptors and reduces the release of glutamate, which is a major neurotransmitter involved in pain transmission.
Propiedades
IUPAC Name |
2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-15(23)22-13-12-16-8-6-7-11-18(16)19(22)14-20(24)21(2)17-9-4-3-5-10-17/h3-13,19H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJQMBRDTPPXRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=CC=CC=C2C1CC(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B7545567.png)

![2-[[2-(dimethylamino)-2-oxoethyl]-methylamino]-N-[(4-methylphenyl)-thiophen-2-ylmethyl]acetamide](/img/structure/B7545572.png)
![2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-N-(2-cyanophenyl)propanamide](/img/structure/B7545582.png)

![2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7545588.png)

![4-[(2-Methoxyphenyl)-methylsulfamoyl]benzamide](/img/structure/B7545603.png)
![N-[1-(ethylamino)-1-oxopropan-2-yl]-3-(phenoxymethyl)-1-benzofuran-2-carboxamide](/img/structure/B7545613.png)



